molecular formula C13H16N2O6 B8689776 hexyl 3,5-dinitrobenzoate CAS No. 10478-04-3

hexyl 3,5-dinitrobenzoate

Cat. No. B8689776
Key on ui cas rn: 10478-04-3
M. Wt: 296.28 g/mol
InChI Key: KZVBOYCZXPUDGJ-UHFFFAOYSA-N
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Patent
US06740371B1

Procedure details

Using 3,5-dinitrobenzoyl chloride (74.3 g, 322.5 mmol) and hexyl alcohol (33.0 g, 323.6 mmol), n-hexyl-3,5-dinitrobenzoate was obtained (81.1 g, yield: 85%) in the same manner as in Example 1.
Quantity
74.3 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([N+:13]([O-:15])=[O:14])[CH:12]=1)[C:7](Cl)=[O:8])([O-:3])=[O:2].[CH2:16]([OH:22])[CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]>>[CH2:16]([O:22][C:7](=[O:8])[C:6]1[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=1)[CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]

Inputs

Step One
Name
Quantity
74.3 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=C(C1)[N+](=O)[O-]
Step Two
Name
Quantity
33 g
Type
reactant
Smiles
C(CCCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)OC(C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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